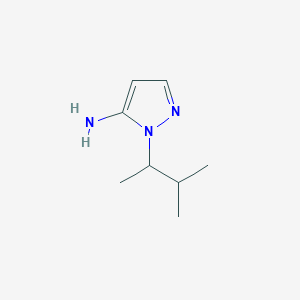

1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

説明

Significance of the Pyrazole (B372694) Scaffold in Contemporary Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern organic and medicinal chemistry. tandfonline.comresearchgate.net Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. researchgate.netbenthamdirect.com The pyrazole ring is a versatile building block in drug discovery, with numerous derivatives gaining approval for treating a wide range of diseases. tandfonline.combenthamdirect.com

The significance of the pyrazole scaffold is underscored by its presence in several blockbuster drugs. These include medications for cancer treatment, such as ibrutinib (B1684441) and ruxolitinib, the HIV treatment lenacapavir, and sildenafil (B151) for erectile dysfunction. tandfonline.com The success of these drugs highlights the ability of the pyrazole core to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net This adaptability has led to its extensive use in the development of kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. tandfonline.comglobalresearchonline.net The aromatic nature of the pyrazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal anchor for binding to biological targets. researchgate.net

The chemical reactivity of pyrazoles allows for diverse synthetic modifications, enabling the creation of large libraries of compounds for screening. globalresearchonline.net The two nitrogen atoms in the ring provide sites for substitution, influencing the electronic properties and spatial arrangement of the molecule. mdpi.com This structural versatility is a key reason for the enduring interest in pyrazole chemistry. researchgate.net

Overview of 5-Aminopyrazoles: Structural Versatility and Research Interest

Within the broad class of pyrazole derivatives, 5-aminopyrazoles are a particularly important subclass. nih.govontosight.ai The presence of an amino group at the 5-position of the pyrazole ring introduces a key functional group that significantly influences the molecule's chemical reactivity and potential for further derivatization. nih.gov 5-Aminopyrazoles are considered versatile synthetic building blocks for the construction of a wide variety of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines. mdpi.combeilstein-journals.org

The amino group in 5-aminopyrazoles is a potent nucleophile, making it a reactive handle for a multitude of chemical transformations. This reactivity allows for the introduction of various substituents, which can modulate the biological activity and physical properties of the resulting compounds. The structural versatility of 5-aminopyrazoles has been exploited in the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

Research into 5-aminopyrazoles has also focused on their role as precursors in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. mdpi.com The ability of 5-aminopyrazoles to react with various electrophiles has made them invaluable in the field of combinatorial chemistry for the rapid generation of diverse compound libraries. nih.gov

Contextualization of 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine within Pyrazole Chemistry

The compound this compound is a specific derivative within the 5-aminopyrazole family. Its structure is characterized by a pyrazole ring with an amino group at the 5-position and a 1,2-dimethylpropyl group attached to one of the nitrogen atoms of the pyrazole ring. This particular substitution pattern is expected to influence the compound's properties in several ways.

From an electronic perspective, the alkyl group is electron-donating, which would increase the electron density of the pyrazole ring. This, in turn, could enhance the nucleophilicity of the 5-amino group. The interplay between the steric and electronic effects of the 1,2-dimethylpropyl substituent makes this compound an interesting subject for chemical investigation.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it could be a valuable intermediate in the synthesis of more complex molecules. The combination of a reactive amino group and a bulky alkyl substituent provides a unique chemical scaffold that could be explored for the development of novel compounds with potential applications in various fields of chemistry.

特性

IUPAC Name |

2-(3-methylbutan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)7(3)11-8(9)4-5-10-11/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOULOXSSNTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588410 | |

| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-91-6 | |

| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,2 Dimethylpropyl 1h Pyrazol 5 Amine and Analogues

Established Synthetic Routes for 1H-Pyrazol-5-amines

The foundational methods for constructing the 1H-pyrazol-5-amine scaffold are centered on the cyclocondensation of bifunctional reagents. These routes are valued for their reliability and the accessibility of starting materials.

Cyclization of Hydrazine (B178648) Derivatives with β-Ketonitriles or Related Precursors

The most versatile and widely adopted method for the synthesis of 1H-pyrazol-5-amines is the condensation reaction between a hydrazine derivative and a β-ketonitrile. nih.govbeilstein-journals.org To produce the target compound, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, this reaction would involve (1,2-dimethylpropyl)hydrazine as the key hydrazine precursor.

The reaction mechanism proceeds through a well-understood pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the (1,2-dimethylpropyl)hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (e.g., benzoylacetonitrile or acetoacetonitrile). nih.gov

Hydrazone Formation: This initial attack leads to the formation of a hydrazone intermediate, with the elimination of a water molecule.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic 1H-pyrazol-5-amine ring system. nih.gov

This synthetic approach is highly effective for generating a wide variety of substituted 5-aminopyrazoles by simply varying the substituents on the hydrazine and β-ketonitrile starting materials. beilstein-journals.org

Critical Reaction Conditions and Catalysis in Pyrazole (B372694) Ring Formation

The efficiency and outcome of the pyrazole ring-forming reaction are highly dependent on the chosen reaction conditions. Key parameters include the solvent, catalyst, and temperature.

Catalysis: The cyclocondensation can be promoted by either acid or base catalysis. Acid catalysts, such as hydrochloric acid or acetic acid, are commonly used to activate the carbonyl group of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack by the hydrazine. jk-sci.comname-reaction.com The classic Knorr pyrazole synthesis, for instance, utilizes a catalytic amount of acid. jk-sci.comname-reaction.com Alternatively, base catalysts can be employed, particularly when using hydrazine salts.

Solvents: A range of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Ethanol is a common solvent, often used under reflux conditions. Other solvents like N,N-dimethylformamide (DMF) and acetic acid are also frequently utilized.

Temperature: Reactions are typically conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate.

The selection of these conditions can influence not only the reaction rate and yield but also the regioselectivity when using unsymmetrical dicarbonyl precursors. mdpi.com

| Parameter | Common Conditions | Purpose | References |

| Catalyst | Acidic (e.g., HCl, H₂SO₄, Acetic Acid) or Basic | Activates carbonyl group; promotes cyclization | jk-sci.comname-reaction.commdpi.com |

| Solvent | Ethanol, Methanol, Acetic Acid, DMF | Dissolves reactants; facilitates heat transfer | nih.govbeilstein-journals.org |

| Temperature | Room Temperature to Reflux | Overcomes activation energy; controls reaction rate | nih.gov |

| Reactants | Hydrazine derivative, β-Ketonitrile or 1,3-Diketone | Provides the N-N and C-C-C backbone of the ring | nih.govbeilstein-journals.org |

Advanced Synthetic Approaches and Process Optimization

To address the limitations of classical methods, such as long reaction times and the use of hazardous solvents, advanced synthetic strategies have been developed. These approaches focus on improving efficiency, safety, and environmental sustainability.

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines and Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazole derivatives. nih.govnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. nih.gov

For the preparation of 1-substituted-1H-pyrazole-5-amines, a mixture of the appropriate hydrazine and an α-cyanoketone or β-ketonitrile is dissolved in a suitable solvent (often water or ethanol) and heated in a microwave reactor. nih.gov A study on the synthesis of 1-aryl-1H-pyrazole-5-amines demonstrated that heating the reactants in 1 M HCl (aqueous) at 150 °C in a microwave reactor yielded the desired products in 10–15 minutes with typical yields of 70–90%. nih.gov This method's use of water as a solvent further enhances its appeal as a green chemistry technique. nih.gov

| Synthesis Method | Typical Reaction Time | Typical Yield | Solvent | References |

| Conventional Heating | 4–6 hours | 68–72% | Ethanol/Acetic Acid | nih.gov |

| Microwave-Assisted | 10–40 minutes | 42–90% | Water or Ethanol | nih.govnih.gov |

Sustainable and Green Chemistry Considerations in Pyrazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact. nih.govbenthamdirect.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent, and its use has been successfully demonstrated in both conventional and microwave-assisted pyrazole syntheses. nih.govresearchgate.netthieme-connect.com

Solvent-Free Reactions: Some pyrazole syntheses can be performed under solvent-free conditions, for example, by grinding the solid reactants together, which eliminates solvent waste entirely. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form the final product. This approach improves atom economy and operational simplicity by reducing the number of intermediate purification steps. rsc.org The synthesis of pyrano[2,3-c]pyrazoles, for instance, can be achieved via a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. researchgate.net

Eco-Friendly Catalysts: Research has focused on replacing hazardous acid catalysts with more benign alternatives, such as solid-supported catalysts or recyclable catalysts, which can be easily separated from the reaction mixture. nih.govthieme-connect.com

Industrial Production Methods and Continuous Flow Reactor Applications for Pyrazole Derivatives

For the large-scale industrial production of pyrazole derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. mit.edursc.org In a flow reactor, reactants are continuously pumped through a heated tube or coil, where the reaction takes place.

This technology provides several key benefits:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risk associated with their accumulation. nih.gov This is particularly relevant for syntheses involving hydrazine derivatives.

Precise Process Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better consistency and potentially higher yields. mit.edu

Scalability: Scaling up production is straightforward by extending the operating time of the reactor, avoiding the challenges associated with scaling up large batch reactors.

Efficiency: Flow systems can significantly reduce reaction times and improve space-time yield. For example, a two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles has been developed that proceeds from readily available starting materials without the need to isolate intermediates. rsc.org

A typical flow setup for pyrazole synthesis might involve pumping separate streams of the hydrazine derivative and the 1,3-dicarbonyl precursor into a mixing unit, after which the combined stream passes through a heated reactor coil to effect the cyclization. nih.govrsc.org

Preparation of Specific this compound Precursors and Intermediates

The synthesis of this compound is predicated on the assembly of the pyrazole core from two key precursors: a substituted hydrazine that provides the N1-alkyl group and a three-carbon synthon that forms the backbone of the ring. The strategic preparation of these intermediates is critical for the efficient construction of the target molecule.

The 1,2-dimethylpropyl moiety, also known as a sec-pentyl group, is introduced via the corresponding hydrazine. The synthesis of unsymmetrically substituted, branched alkyl hydrazines can be challenging due to issues with selectivity and overalkylation. Several established methodologies are applicable for the preparation of 1,2-dimethylpropylhydrazine.

Direct Alkylation of Hydrazine

One of the most direct approaches involves the alkylation of hydrazine with a suitable electrophile, such as 2-bromo-3-methylbutane. This reaction is typically performed with a large excess of hydrazine to minimize the formation of di- and tri-substituted products, which is a common side reaction in the direct alkylation of amines and hydrazines. The use of a bulky electrophile can also favor monoalkylation.

Reductive Amination of a Carbonyl Compound

An alternative route begins with the condensation of 3-methyl-2-butanone with a protected hydrazine, such as tert-butyl carbazate, to form a hydrazone intermediate. Subsequent reduction of the C=N bond, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, yields the protected 1,2-dimethylpropylhydrazine. The protecting group (e.g., Boc) can then be removed under acidic conditions to afford the desired product.

Alkylation of Protected Hydrazine

To overcome the selectivity issues of direct alkylation, methods using protected hydrazines have been developed. For instance, a mono-protected hydrazine can be deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form a more nucleophilic anion. d-nb.infoorganic-chemistry.org This anion can then react with an alkyl halide like 2-bromo-3-methylbutane in a more controlled manner. This multi-step process, involving protection and deprotection, generally provides higher yields of the mono-alkylated product. d-nb.info

| Method | Starting Materials | Key Reagents | General Conditions | Primary Challenge |

|---|---|---|---|---|

| Direct Alkylation | Hydrazine (or Hydrazine Hydrate), 2-Bromo-3-methylbutane | Excess Hydrazine | Typically performed in a polar solvent like ethanol. | Overalkylation leading to mixtures of products. |

| Reductive Amination | 3-Methyl-2-butanone, tert-Butyl carbazate | Acid catalyst (for hydrazone formation), NaBH₃CN or H₂/Pd (for reduction), Acid (for deprotection) | Stepwise process involving formation of hydrazone followed by reduction and deprotection. | Multi-step synthesis. |

| Protected Hydrazine Alkylation | Boc-hydrazine, 2-Bromo-3-methylbutane | n-Butyllithium (n-BuLi), Acid (for deprotection) | Reaction performed in an aprotic solvent (e.g., THF) at low temperatures. d-nb.infoorganic-chemistry.org | Requires stoichiometric use of strong base and protection/deprotection steps. |

The formation of the 5-aminopyrazole ring is commonly achieved through the reaction of a hydrazine with a β-functionalized nitrile derivative. These synthons provide the C3, C4, and C5 atoms of the final heterocyclic ring.

One of the most versatile precursors for this purpose is (ethoxymethylene)malononitrile (EMMN). EMMN is prepared from the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst like acetic anhydride. The ethoxymethylene group serves as a leaving group during the subsequent cyclization with the hydrazine.

Another widely used precursor is 3-aminocrotononitrile. This compound can be synthesized from acetonitrile and is particularly useful for introducing a methyl group at the C3 position of the pyrazole ring. For the synthesis of the title compound, which is unsubstituted at C3 and C4, precursors derived from malononitrile or cyanoacetic esters are most relevant.

| Precursor Name | Typical Synthesis Starting Materials | Resulting Pyrazole Moiety |

|---|---|---|

| (Ethoxymethylene)malononitrile (EMMN) | Malononitrile, Triethyl orthoformate | 5-Amino-4-cyanopyrazole |

| Ethyl (ethoxymethylene)cyanoacetate | Ethyl cyanoacetate, Triethyl orthoformate | 5-Amino-4-ethoxycarbonylpyrazole |

| 3-Aminocrotononitrile | Acetonitrile | 5-Amino-3-methylpyrazole |

The final step in the synthesis is the condensation and subsequent intramolecular cyclization of 1,2-dimethylpropylhydrazine with an appropriate three-carbon synthon. The reaction of a substituted hydrazine with a β-ketonitrile or its equivalent is the most versatile and widely employed method for constructing the 5-aminopyrazole ring system.

The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the synthon (e.g., the carbonyl carbon of a β-ketonitrile or the ethoxymethylene carbon of EMMN). This is followed by a cyclization step where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable five-membered pyrazole ring after dehydration or elimination of ethanol.

For the synthesis of this compound specifically, reacting 1,2-dimethylpropylhydrazine with a precursor like ethyl cyanoacetate followed by further chemical transformations, or more directly with a malononitrile derivative, would yield the desired scaffold. The reaction conditions are typically mild, often involving refluxing in a protic solvent such as ethanol.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1,2-Dimethylpropylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux | 5-Amino-1-(1,2-dimethylpropyl)-1H-pyrazole-4-carbonitrile |

| 1,2-Dimethylpropylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol or Acetic Acid | Reflux | Ethyl 5-amino-1-(1,2-dimethylpropyl)-1H-pyrazole-4-carboxylate |

Chemical Reactivity and Transformation Studies of 1 1,2 Dimethylpropyl 1h Pyrazol 5 Amine

Oxidation Reactions of Pyrazole-5-amines

Pyrazole-5-amines can undergo various oxidative transformations, leading to the formation of novel molecular architectures. These reactions often involve the nitrogen atoms of the amino group and the pyrazole (B372694) ring, resulting in couplings, ring-openings, or the formation of azo compounds.

One significant oxidative reaction is the dehydrogenative coupling to form azopyrroles. mdpi.comresearchgate.net A method has been developed for the selective synthesis of these heteroaromatic azo compounds by controlling the catalytic system. mdpi.comresearchgate.net One approach involves a reaction that installs both C–I and N–N bonds through intermolecular iodination and oxidation. mdpi.comresearchgate.net Another strategy utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines, which directly converts them into azopyrroles. mdpi.comresearchgate.net The choice of solvent and ligand is crucial for the success of these copper-catalyzed reactions. mdpi.com For instance, using pyridine (B92270) as a ligand in CH₂Cl₂ was found to be effective for the transformation. mdpi.com

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| CuI (10 mol %) | Pyridine | CHCl₃ | 30% |

| CuI (10 mol %) | Pyridine | DMF | 35% |

| CuI (10 mol %) | Pyridine | CH₂Cl₂ | 45% |

| CuI (10 mol %) | None | EtOH | 0% |

Another oxidative pathway for 1H-pyrazol-5-amines is an oxidative ring-opening reaction. nih.gov This transformation can yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. nih.gov Computational studies suggest this oxidation, when performed in the presence of iodosobenzene (B1197198) (PhIO), proceeds through a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to give the ring-opened product. nih.gov The presence of a free amino group on the pyrazole ring is considered important for this type of reaction. nih.gov Furthermore, electrochemical oxidation provides another avenue for the functionalization of pyrazole compounds, including the N-N coupling of aminopyrazoles. beilstein-journals.org

Reduction Reactions of Pyrazole-5-amines

The reduction of the pyrazole-5-amine scaffold is less commonly focused on the pyrazole ring or the amino group itself, as these are generally stable. Instead, reduction reactions are often employed to transform other functional groups that may be present on the molecule.

A notable application of reduction is in the synthesis of aminopyrazoles from precursors bearing a nitro group. beilstein-journals.orgnih.gov For example, 5-aminopyrazoles substituted with a nitro group can be converted to their corresponding di-amino derivatives by reducing the nitro group to an amino group via catalytic hydrogenation. beilstein-journals.orgnih.gov This allows for further derivatization, such as the formation of sulfonamides. beilstein-journals.orgnih.gov Similarly, 4-nitropyrazole derivatives can be reduced to form 4-aminopyrazoles. arkat-usa.org

Another transformation involving a reduction step is the deamination of 5-aminopyrazoles. This process can be achieved by diazotizing the 5-amino group, followed by reduction of the resulting diazonium salt to yield the corresponding 5-H-pyrazole derivative. researchgate.net This reaction effectively removes the amino group and replaces it with a hydrogen atom.

Mechanisms of Ring-Opening Reactions Involving Pyrazaboles and Nitrogen Nucleophiles

Pyrazaboles, which are dipyrazolo tetrazadiborinines, can undergo ring-opening reactions when treated with nitrogen nucleophiles like amines and pyrazoles. rsc.orggoogle.comresearchgate.netnih.govbohrium.com Theoretical studies using density functional theory (DFT) have been conducted to elucidate the mechanisms of these reactions. rsc.orggoogle.comnih.gov The reaction with amines results in the cleavage of the pyrazabole's B₂N₄ ring, yielding two molecules of pyrazolylboranes. rsc.orggoogle.comresearchgate.netnih.govbohrium.com

Two primary mechanisms have been analyzed for this transformation: the Sₙ2 and Sₙ1 pathways. rsc.orgresearchgate.netnih.gov The computational results indicate that the Sₙ2 mechanism is more favorable than the Sₙ1 mechanism for the ring-opening reaction, both in the gas phase and in solution (toluene and water). rsc.orggoogle.comresearchgate.netnih.gov This preference for the Sₙ2 pathway holds true whether in the absence or presence of amines. rsc.orgresearchgate.netnih.gov The reaction allows for an understanding of the interchange of pyrazolylborane molecules within the pyrazabole (B96842) structure. rsc.orggoogle.comnih.gov

Other Chemical Transformations and Derivatization Strategies for Pyrazole Amines

The 5-amino group in pyrazole-5-amines is a key functional handle for a wide array of chemical transformations and derivatization strategies. researchgate.nettandfonline.com The nucleophilicity of the aminopyrazole core generally follows the order: 5-NH₂ > 1-NH > 4-CH, making the exocyclic amino group the most reactive site for many reactions. arkat-usa.orgresearchgate.net

One powerful strategy involves the deaminative functionalization of the pyrazole core. researchgate.nettandfonline.com This can be achieved through diazotization of the 5-amino group, which can then be followed by various transformations, such as arylation via Suzuki–Miyaura cross-coupling, to introduce new carbon-carbon bonds at the C5 position. researchgate.nettandfonline.com

Furthermore, the 5-amino group readily acts as a nucleophile in condensation and domino reactions to construct fused heterocyclic systems. Pyrazole-5-amines are common precursors for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. arkat-usa.orgresearchgate.netacs.org For instance, reacting 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and dehydration. arkat-usa.orgresearchgate.net Novel multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines have also been developed to selectively synthesize complex fused heterocycles like 1,7-naphthyridines and 1,3-diazocanes. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Aminopyrazole | 1. Diazotization (e.g., NaNO₂, HCl) 2. Aryl boronic acid, Pd catalyst | 5-Arylpyrazole | researchgate.nettandfonline.com |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | arkat-usa.orgresearchgate.net |

| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | acs.org |

| 5-Aminopyrazole | Arylglyoxal | Pyrazolo-fused 1,7-Naphthyridine or 1,3-Diazocane | nih.gov |

These transformations highlight the synthetic utility of the pyrazole-5-amine scaffold for creating diverse and complex molecular structures. researchgate.nettandfonline.com

Computational and Theoretical Investigations of 1 1,2 Dimethylpropyl 1h Pyrazol 5 Amine and Pyrazole Derivatives

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com It is widely employed for the geometric optimization of pyrazole (B372694) derivatives, providing detailed information about bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations are crucial for determining the most stable three-dimensional conformation of a molecule, which in turn governs its physical and biological properties.

DFT calculations, often using functionals like B3LYP, are performed to establish the optimized molecular geometry. researchgate.net For instance, studies on various pyrazole derivatives have successfully used DFT to model their structures, showing excellent correlation with experimental data where available. researchgate.net

Beyond geometry, DFT is instrumental in elucidating electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and sites for electrophilic/nucleophilic attack. | Guides understanding of intermolecular interactions and reaction mechanisms. |

This table is illustrative and compiles typical data points from various computational studies on pyrazole derivatives.

Quantum Chemical Analyses of Reactivity and Reaction Mechanisms

Quantum chemical calculations provide a deep understanding of the reactivity and reaction pathways of pyrazole derivatives. eurasianjournals.com These theoretical studies can predict the feasibility of a chemical reaction and elucidate its mechanism, which is often difficult to determine experimentally. scholaris.cacdnsciencepub.com

For pyrazoles, quantum chemical methods can be used to model various reactions, such as cyclization reactions to form the pyrazole ring or subsequent functionalization. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate and determine the activation energy, which governs the reaction rate. nih.gov

Global reactivity descriptors, derived from conceptual DFT, are also calculated to quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such descriptors have been used to correlate the structure of pyrazole derivatives with their observed biological activities. bohrium.com For example, a higher electrophilicity index has been linked to greater antineoplastic activity in some series of compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.comnih.gov It is a cornerstone of modern drug discovery, used to simulate the interaction between a small molecule (ligand), such as a pyrazole derivative, and a biological target, typically a protein or enzyme. nih.gov

In the context of pyrazole-based compounds, docking studies are frequently performed to identify potential biological targets and to understand the molecular basis of their activity. ijsdr.orgnih.gov The process involves placing the 3D structure of the pyrazole derivative into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govijpbs.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, docking studies on pyrazole derivatives as potential kinase inhibitors have identified key hydrogen bond interactions with hinge region residues like Ala807, which are critical for inhibitory activity. nih.gov This information is invaluable for optimizing lead compounds to enhance their potency and selectivity. eurasianjournals.com

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 Kinase | -8.5 | Asp1046, Cys919 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic | ||

| Carbonic Anhydrase II | -7.2 | His94, Thr200 | Hydrogen Bond, Zinc Coordination |

| Val121, Leu198 | Hydrophobic | ||

| C-RAF | -9.7 | Cys532, Leu514 | Hydrogen Bond |

This table presents hypothetical yet representative data based on published docking studies of various pyrazole derivatives against common drug targets. nih.govnih.gov

In Silico Prediction of Molecular Properties for Pyrazole-Based Compounds

In silico methods are used to predict a wide range of molecular properties, including physicochemical characteristics and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govekb.eg These predictions are vital in the early stages of drug development to filter out compounds with unfavorable properties.

For pyrazole-based compounds, various molecular descriptors can be calculated to predict properties like solubility (logS), lipophilicity (logP), and topological polar surface area (TPSA). mdpi.comallsubjectjournal.com These properties are crucial for determining a compound's "drug-likeness." For instance, Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate. ekb.egallsubjectjournal.com Computational tools can quickly evaluate a library of pyrazole derivatives against these rules. ijsdr.org

Furthermore, in silico models can predict potential toxicity and metabolic fate. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. ijsdr.orgej-chem.org These predictive models help prioritize which compounds to synthesize and test in the lab, saving significant time and resources. allsubjectjournal.com

Table 3: Predicted ADME Properties for a Hypothetical Pyrazole Derivative

| Property | Predicted Value | Acceptable Range | Implication |

|---|---|---|---|

| Molecular Weight | 320.4 g/mol | < 500 | Good for absorption |

| logP (Lipophilicity) | 3.1 | < 5 | Good membrane permeability |

| Hydrogen Bond Donors | 1 | ≤ 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Good oral bioavailability |

| TPSA (Ų) | 45.0 | < 140 | Good cell permeability |

| Aqueous Solubility (logS) | -3.5 | > -6 | Moderate solubility |

This table illustrates typical in silico ADME predictions for a drug-like molecule based on general parameters used in computational studies. ekb.egmdpi.com

Exploration of Derivatives and Analogues of 1 1,2 Dimethylpropyl 1h Pyrazol 5 Amine

Modification at the N1-Position of the Pyrazole (B372694) Ring

Systematic studies on N-substitution of pyrazoles have demonstrated that regioselectivity is a key consideration. The alkylation, arylation, and heteroarylation of 3-substituted pyrazoles under basic conditions, for instance using potassium carbonate in DMSO, have been shown to be regioselective. acs.org The position of substitution (N1 vs. N2) is often influenced by steric effects, with the substituent preferentially attaching to the less hindered nitrogen atom. mdpi.com

In the context of 5-aminopyrazoles, various N1-substituents have been explored. These include different alkyl and aryl groups, which can significantly impact the biological activity of the resulting compounds. For example, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved from 5-amino-1,3-disubstituted pyrazoles bearing a range of N1-substituents, such as o-Me-Ph, o-Cl-Ph, m-Me-Ph, m-Cl-Ph, m-NO2-Ph, p-Me-Ph, p-Cl-Ph, and p-Br-Ph. semanticscholar.org These modifications are integral to the exploration of the chemical space around the 5-aminopyrazole core.

A general method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which allows for the introduction of benzylic, phenethyl, and benzhydryl groups. mdpi.com For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers, with the major product being determined by steric hindrance. mdpi.com

| N1-Substituent Type | Synthetic Method | Key Findings | Reference(s) |

| Alkyl/Aryl | Base-mediated substitution (e.g., K2CO3/DMSO) | Regioselective, influenced by sterics. | acs.org |

| Substituted Phenyl | One-flask synthesis of fused heterocycles | Tolerates various substitutions on the phenyl ring. | semanticscholar.org |

| Benzylic, Phenethyl, Benzhydryl | Acid-catalyzed reaction with trichloroacetimidates | Steric effects control regioselectivity. | mdpi.com |

Substitutions on the 1,2-Dimethylpropyl Moiety and its Analogues

While direct functionalization of the 1,2-dimethylpropyl group on the pyrazole ring is not extensively documented, the synthesis of analogues with different N1-alkyl groups is a common strategy to probe the impact of this moiety. The variation in the size, shape, and electronic properties of the N1-alkyl substituent can lead to significant changes in the molecule's interaction with biological targets.

The synthesis of N-alkyl pyrazoles can be achieved directly from primary aliphatic amines and a 1,3-dicarbonyl compound in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This method allows for the introduction of a wide variety of N-substituents, including analogues of the 1,2-dimethylpropyl group. For instance, pyrazoles with N-substituents like 2,4,4-trimethylpentan-2-yl have been synthesized using this approach. nih.gov

Furthermore, N-alkylation of the pyrazole ring can be accomplished through nucleophilic substitution reactions. For example, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be N-alkylated using alkyl halides or mesylates, leading to the introduction of various alkyl groups at the N1 position. researchgate.net This allows for the systematic exploration of how different alkyl chains affect the properties of the final compound.

Modifications at the C3 and C4 Positions of the Pyrazole Ring

The C3 and C4 positions of the pyrazole ring are key sites for modification, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule. 5-aminopyrazoles are versatile synthons for such modifications.

At the C3 position, various alkyl and aryl groups can be introduced. For instance, 5-amino-1-phenyl-3-substituted pyrazoles with methyl, t-butyl, p-Me-Ph, p-Cl-Ph, or p-OMe-Ph groups at the C3 position have been synthesized and used as precursors for more complex heterocyclic systems. nih.gov The nature of the substituent at C3 can influence the reactivity and biological activity of the resulting compounds.

The C4 position of 5-aminopyrazoles is also a target for functionalization. A palladium-mediated α-arylation of β-ketonitriles with aryl bromides provides a flexible route to 3,4-disubstituted-5-aminopyrazoles. nih.gov Furthermore, chemoselective C4-arylation of 5-aminopyrazoles can be achieved using a laccase-catalyzed reaction with catechols, avoiding the need for protecting the amino group. nih.gov This method has been used to prepare a variety of C4-arylated 5-aminopyrazoles. nih.gov

| Position | Modification | Synthetic Approach | Example Substituents | Reference(s) |

| C3 | Alkyl/Aryl Substitution | Synthesis from substituted precursors | Methyl, t-butyl, substituted phenyls | nih.gov |

| C4 | Arylation | Palladium-mediated α-arylation of β-ketonitriles | Various aryl groups | nih.gov |

| C4 | Arylation | Laccase-catalyzed reaction with catechols | Substituted catechols | nih.gov |

Introduction of Other Heterocyclic Moieties onto the Pyrazole Scaffold

The fusion of other heterocyclic rings onto the pyrazole core is a widely used strategy to create novel chemical entities with diverse biological activities. 5-Aminopyrazoles are excellent starting materials for the synthesis of such fused systems due to their inherent reactivity.

One of the most common applications is the synthesis of pyrazolo[3,4-d]pyrimidines. A one-flask method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. nih.govnih.gov This approach has been used to generate a library of pyrazolo[3,4-d]pyrimidines with various substitutions. semanticscholar.org The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of purine (B94841) and is found in numerous compounds with kinase inhibitory activity. rsc.org

Another important fused heterocyclic system derived from 5-aminopyrazoles is the pyrazolo[3,4-b]pyridine. These can be synthesized through a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method allows for the preparation of halogenated and non-halogenated pyrazolo[3,4-b]pyridines with good functional group tolerance and regioselectivity. nih.gov

Furthermore, 5-aminopyrazoles can be dimerized to form pyrazole-fused pyridazines and pyrazines through a copper-promoted reaction involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com This method provides access to novel, larger heterocyclic systems with potential applications in materials chemistry. mdpi.com The reaction of 5-aminopyrazole derivatives with various imines can also lead to the construction of diverse fused heterocyclic scaffolds. researchgate.net

| Fused Heterocycle | Synthetic Precursor | Key Reaction | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | Vilsmeier reaction and intermolecular heterocyclization | semanticscholar.orgnih.govnih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole and alkynyl aldehyde | Cascade 6-endo-dig cyclization | nih.gov |

| Pyrazole-fused Pyridazine/Pyrazine | 5-Aminopyrazole | Copper-promoted dimerization | mdpi.com |

| Pyrazolo[5,1-c] semanticscholar.orgnih.govbeilstein-journals.orgtriazine | 5-Aminopyrazole | Diazotization and coupling with active methylene (B1212753) compounds | sciencepublishinggroup.com |

Design and Synthesis of Pyrazole Libraries for Research Screening

The development of combinatorial libraries of pyrazole derivatives is a powerful tool in drug discovery and materials science. These libraries allow for the high-throughput screening of a large number of compounds to identify those with desired biological activities or physical properties.

The synthesis of 5-aminopyrazole libraries is often based on the reaction of β-ketonitriles with hydrazines, which is a versatile and efficient method. nih.gov Solid-phase synthesis techniques have also been developed to facilitate the rapid generation of diverse 5-aminopyrazole derivatives. electronicsandbooks.com These libraries can then be screened for various biological activities, such as antibacterial or anticancer properties. nih.gov

High-throughput screening (HTS) has been instrumental in identifying bioactive pyrazole-based compounds. For instance, a library of compounds based on kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis, leading to the identification of numerous active compounds. nih.gov Similarly, high-throughput virtual screening (HTVS) has been employed to identify novel pyrazole-based inhibitors of enzymes implicated in cancer, such as CDK8. chemmethod.com This computational approach accelerates the discovery of potential therapeutic agents by efficiently filtering large compound databases. chemmethod.com The design of such libraries often focuses on introducing diversity at key positions of the pyrazole scaffold to maximize the chances of finding a hit compound. genescells.ru

Biological Activities and Molecular Mechanisms of Pyrazole Based Compounds

Anti-Inflammatory Properties and Related Pathways

The pyrazole (B372694) nucleus is a cornerstone in the development of anti-inflammatory agents, with celecoxib (B62257) being a well-known example. researchgate.netresearchgate.net Derivatives of 5-aminopyrazole have been specifically investigated for their anti-inflammatory potential, which is often attributed to their ability to modulate key inflammatory pathways. mdpi.comresearchgate.netnih.gov

One of the primary mechanisms by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. researchgate.netnih.gov Some 5-aminopyrazole derivatives have shown selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. mdpi.com

Another significant pathway targeted by 5-aminopyrazoles is the p38 mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govalliedacademies.org By inhibiting p38 MAPK, these compounds can effectively reduce the inflammatory response. nih.govnih.gov For instance, certain 5-amino-pyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, leading to a significant reduction in TNF-α production in cellular and in vivo models. nih.gov

Furthermore, some pyrazole derivatives have been shown to directly inhibit the production of inflammatory cytokines like TNF-α and Interleukin-1 beta (IL-1β). alliedacademies.org The substitution pattern on the pyrazole ring, including at the N1 position, can significantly influence the anti-inflammatory potency and selectivity. nih.govnih.gov For example, while an unsubstituted N1 nitrogen has been linked to cytotoxic activity in some series, the introduction of a more embedded substituent at this position has been associated with anti-inflammatory effects. nih.gov

| Compound Class | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| 5-Aminopyrazole Derivatives | p38α MAP Kinase Inhibition | Inhibition of TNF-α production. | nih.gov |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazoles | Inhibition of TNF-α and IL-1β | Significant anti-inflammatory activity in vivo. | alliedacademies.org |

| Amide-linked bipyrazoles | Selective COX-2 Inhibition | Confirmed anti-inflammatory activity in vivo with a good ulcerogenic safety profile for certain derivatives. | nih.gov |

Antimicrobial Activity: Antibacterial and Antifungal Effects

The pyrazole scaffold is a constituent of various compounds exhibiting a broad spectrum of antimicrobial activities. nih.govekb.egmdpi.com 5-Aminopyrazole derivatives, in particular, have been synthesized and evaluated for their potential as both antibacterial and antifungal agents. mdpi.comnih.govresearchgate.net

The antimicrobial efficacy of these compounds is often dependent on the specific substitutions on the pyrazole ring. nih.gov For example, studies on certain 5-aminopyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov In some instances, the presence of electron-withdrawing substituents has been shown to be beneficial for antibacterial activity. nih.gov

Some fused pyrazole systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have also been investigated for their antimicrobial properties. mdpi.comresearchgate.net These compounds have shown activity against a range of bacterial and fungal strains. mdpi.com For instance, certain dihydropyrazolo[1,5-a]pyrimidine products have demonstrated powerful antimicrobial activities against E. coli, S. Typhi, B. megaterium, and Micrococcus spp. mdpi.com Similarly, some oxoindolin-3-yl-pyrazolo[5,1-c] dntb.gov.uaresearchgate.netnih.govtriazine derivatives, also synthesized from 5-aminopyrazole precursors, have displayed moderate antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com

| Compound Series | Organism | Activity | Reference |

|---|---|---|---|

| 5-Amino-3-((phenylamino)-N-(phenylamino)-1H-pyrazole-4-carboxamides | Mycobacterium tuberculosis | Potent anti-tubercular activity (MIC between 2.23 and 4.61 mM). | nih.gov |

| Imidazo[1,2-b]pyrazole derivative | Escherichia coli | MIC of 0.03 µg/mL, which was 65-fold more potent than ampicillin. | mdpi.com |

| Oxoindolin-3-yl-pyrazolo[5,1-c] dntb.gov.uaresearchgate.netnih.govtriazine derivative | S. aureus, P. aeruginosa, K. pneumoniae | Moderate antibacterial activity. | mdpi.com |

Anticancer Potential and Proposed Mechanisms of Action

The 5-aminopyrazole scaffold is considered a "privileged structure" in the design of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity. nih.govresearchgate.netdntb.gov.uanih.gov These compounds have been shown to interfere with various aspects of tumorigenesis, including inflammation, oxidative stress, and cell proliferation. dntb.gov.uaresearchgate.netmdpi.com

One of the key mechanisms underlying the anticancer potential of 5-aminopyrazoles is their ability to inhibit protein kinases, which are often dysregulated in cancer. nih.govrsc.org By targeting these enzymes, 5-aminopyrazole derivatives can disrupt signaling pathways that are essential for cancer cell growth and survival. rsc.org

5-Aminopyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, colon, and prostate. dntb.gov.uarsc.orgmdpi.com In some cases, these compounds have exhibited greater efficacy than standard chemotherapeutic agents like cisplatin. nih.gov The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Compound Series | Cancer Cell Line | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 5-aminopyrazole derivative | Hepatocellular carcinoma (Hep-G2) | IC50 of 41 μM | researchgate.net |

| Chloroacetanilide derivative of 5-aminopyrazole | Hepatocellular carcinoma (Hep-G2) | IC50 of 3.6 μM | researchgate.net |

| Enamine derivative of 5-aminopyrazole | Hepatocellular carcinoma (Hep-G2) | IC50 of 17.7 μM | researchgate.net |

| 1,3,5-triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116, PC-3 | Good anticancer activity with IC50 values in the nM range for some derivatives. | rsc.org |

Enzyme Inhibition Studies

The ability of pyrazole-based compounds to inhibit a wide range of enzymes is a key contributor to their diverse pharmacological activities. nih.gov 5-Aminopyrazole derivatives, in particular, have been identified as potent inhibitors of several enzyme families, most notably protein kinases. nih.govacs.orgnih.gov

Kinase Inhibition:

Kinases are a major focus of drug discovery, especially in oncology and inflammatory diseases. nih.gov The 5-aminopyrazole scaffold has proven to be a valuable template for the development of kinase inhibitors. nih.govacs.org

p38 MAP Kinase: As mentioned in the anti-inflammatory section, 5-aminopyrazoles are effective inhibitors of p38α MAP kinase, a key regulator of inflammatory cytokine production. nih.govnih.gov

JNK3: Certain aminopyrazole derivatives have been optimized as highly potent and isoform-selective inhibitors of c-jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. acs.org N-alkylation of the pyrazole ring was a strategy employed in the synthesis of these inhibitors. acs.org

CDK8: Cyclin-dependent kinase 8 (CDK8) is implicated in cancer progression, and pyrazole-based compounds have been identified as potential CDK8 inhibitors through virtual screening. nih.govtandfonline.com The pyrazole scaffold is thought to enhance binding interactions with the enzyme. nih.govtandfonline.com

EGFR Tyrosine Kinase: Some 1,3,5-triazine-based pyrazole derivatives have demonstrated potent inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy. rsc.org

Other Enzyme Inhibition:

Beyond kinases, 5-aminopyrazole derivatives have shown inhibitory activity against other enzymes:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Sulfenylated 5-aminopyrazoles have been developed as inhibitors of AChE and BuChE, which are targets in the management of Alzheimer's disease. nih.gov

Decaprenylphosphoryl-β-d-ribose 2′-Oxidase (DprE1): N-alkyl-5-hydroxypyrimidinone carboxamides, which can be considered related structures, have shown antibacterial activity against Mycobacterium tuberculosis by targeting DprE1. nih.gov

The N-alkyl substituent, such as the 1,2-dimethylpropyl group in the compound of interest, can influence the binding affinity and selectivity of these compounds for their target enzymes. acs.org

| Enzyme Target | Compound Class | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| p38α MAP Kinase | 5-Amino-pyrazole derivatives | Potent and selective inhibition. | nih.gov |

| JNK3 | N-alkyl substituted pyrazole amides | High potency and isoform selectivity. | acs.org |

| EGFR Tyrosine Kinase | 1,3,5-triazine-based pyrazole derivatives | IC50 values in the nM range (e.g., 229.4 nM). | rsc.org |

| Acetylcholinesterase (AChE) | Sulfenylated 5-aminopyrazoles | IC50 of 1.634 ± 0.066 μM for the most potent compound. | nih.gov |

| Butyrylcholinesterase (BuChE) | Sulfenylated 5-aminopyrazoles | IC50 of 0.0285 ± 0.019 μM for the most potent compound. | nih.gov |

Other Pharmacological Activities of Pyrazole Derivatives

The pyrazole scaffold is a feature of compounds that have been investigated for the management of diabetes. mdpi.comnih.govmdpi.com These derivatives can influence glucose metabolism through various mechanisms, primarily through the inhibition of key enzymes involved in carbohydrate digestion and glucose transport. nih.govmdpi.com

Pyrazole-containing compounds have been identified as inhibitors of α-amylase and α-glucosidase. nih.govmdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, pyrazole derivatives can help to lower postprandial blood glucose levels. nih.gov

For example, a study on two pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC50 values comparable to the standard drug acarbose. nih.gov

Furthermore, pyrazole-based compounds have been explored as:

Inhibitors of sodium-glucose co-transporters (SGLT1 and SGLT2) mdpi.com

Dipeptidyl peptidase-4 (DPP-4) inhibitors ekb.eg

Glycogen synthase kinase-3beta (GSK-3β) inhibitors mdpi.com

Agonists at peroxisome proliferator-activated receptors (PPAR-α and γ) mdpi.com

The diverse mechanisms through which pyrazole derivatives can exert anti-diabetic effects make them an interesting class of compounds for further investigation in this therapeutic area.

| Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | nih.gov |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | nih.gov |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | nih.gov |

| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | nih.gov |

Several studies have highlighted the antioxidant and radical scavenging properties of pyrazole and, more specifically, 5-aminopyrazole derivatives. dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including inflammation, cancer, and neurodegenerative disorders. dntb.gov.uaresearchgate.netmdpi.com

The antioxidant activity of 5-aminopyrazole derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.comresearchgate.net The results of these studies indicate that the antioxidant capacity of these compounds is influenced by their substitution patterns. researchgate.netmdpi.com

In some cases, the aminopyrazole moiety itself is thought to contribute to the antioxidant properties of the molecule. nih.gov For instance, certain 3-aminopyrazole (B16455) derivatives have been shown to enhance the antioxidant properties of other heterocyclic systems. nih.gov

Furthermore, some 5-aminopyrazole derivatives have demonstrated the ability to inhibit ROS production in cellular models, such as human platelets. dntb.gov.uaresearchgate.netmdpi.comnih.gov This suggests that in addition to direct radical scavenging, these compounds may also interfere with cellular pathways that generate ROS. nih.gov The introduction of a flexible alkyl chain at the N1 position has, in some studies, been shown to be a favorable modification for inhibiting ROS production. dntb.gov.uaresearchgate.netmdpi.com

| Compound Series | Assay | Observed Activity | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives (Series 4b and 4c) | DPPH radical scavenging | Best antioxidant activity with AA% of 27.65% and 15.47%, respectively. | nih.govresearchgate.netmdpi.com |

| 5-Aminopyrazole derivatives (Series 3) | ROS production in human platelets | Remarkable inhibition of ROS production. | dntb.gov.uanih.govresearchgate.netmdpi.com |

| Pyrazole derivative (Pyz-2) | Xanthine oxidase inhibition | IC50 of 10.75 ± 0.54 µM, more potent than allopurinol. | nih.gov |

| Pyrazole derivative (5f) | Hydroxyl and superoxide (B77818) radical scavenging | Most potent antioxidant activity in the series. | tandfonline.com |

Analgesic Effects

Pyrazole derivatives have a long-standing history as analgesic agents. nih.gov Research has shown that their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netnih.gov By blocking COX enzymes, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

Several studies have highlighted the potential of novel pyrazole derivatives as potent analgesics. For instance, some synthesized pyrazole derivatives have demonstrated significant antinociceptive activity in various experimental models. zsmu.edu.ua One study reported that a pyrazole derivative, compound AD732, exhibited higher analgesic effects compared to standard agents in preclinical models. researchgate.net The analgesic properties of pyrazole-containing compounds are a significant area of interest for developing new pain management therapies. researchgate.neteco-vector.comnih.gov

| Compound | Observed Analgesic Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Celecoxib | Anti-inflammatory and analgesic | Selective COX-2 inhibitor | nih.gov |

| Difenamizole | Analgesic | Not specified | nih.gov |

| Compound AD732 | Potent analgesic and anti-inflammatory effects | COX-2 inhibition | researchgate.net |

| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Analgesic and anti-inflammatory activity | MAO-B inhibition | nih.gov |

Antiviral Properties

The broad-spectrum antiviral activity of pyrazole derivatives has been increasingly recognized. researchgate.netresearchgate.net These compounds have shown efficacy against a variety of viruses, underscoring their potential as a versatile scaffold for antiviral drug development. nih.govrsc.org

For example, certain pyrazole derivatives have been found to possess antiviral activities against Tobacco Mosaic Virus (TMV). researchgate.net In one study, compounds 4a and 4g demonstrated inactivation effects against TMV comparable to the commercial agent Ningnanmycin. researchgate.net More recently, hydroxyquinoline-pyrazole derivatives have shown promise against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, by inhibiting viral adsorption and replication. rsc.org The diverse mechanisms through which pyrazole-based compounds exert their antiviral effects make them a promising area for further research. nih.gov

| Compound/Derivative Class | Target Virus | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole derivatives containing an oxime moiety (e.g., 4a, 4g) | Tobacco Mosaic Virus (TMV) | Inactivation of the virus | researchgate.net |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Inhibition of viral adsorption and replication | rsc.org |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | Activity at subtoxic concentrations | researchgate.net |

Antitubercular and Antileishmanial Activities

Antitubercular Activity:

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. Pyrazole derivatives have emerged as a promising class of compounds in this area. researchgate.netjapsonline.com Some have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org

Research has identified that some 1,3,5-trisubstituted pyrazoles exhibit minimum inhibitory concentration (MIC) values in the low micromolar range against M. tuberculosis. nih.gov Furthermore, some of these compounds have shown efficacy in animal models of tuberculosis. nih.gov The mechanism of action for some pyrazole-based antitubercular agents involves the inhibition of essential enzymes in the bacterial cell wall synthesis, such as UDP-galactopyranose mutase (UGM). mdpi.com

Antileishmanial Activity:

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Pyrazole-containing compounds have demonstrated significant antileishmanial activity. nih.govresearchgate.net They have been shown to be effective against both the promastigote and amastigote forms of Leishmania species. nih.gov

For instance, certain pyrazolylpyrazoline derivatives have shown dual-acting antimalarial and antileishmanial properties. nih.gov In one study, compounds 5b and 7a exhibited good activity against L. aethiopica amastigotes. nih.gov Other research has also highlighted the in vitro efficacy of pyrazole derivatives against various Leishmania species, including L. tropica, L. major, and L. infantum. nih.gov

| Activity | Compound/Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Antitubercular | 1,3,5-trisubstituted pyrazoles | Mycobacterium tuberculosis | Low micromolar MIC values and in vivo efficacy. | nih.gov |

| Antitubercular | Pyrazole-based compound MS208 | Mycobacterium tuberculosis UGM | Mixed inhibitor of MtbUGM. | mdpi.com |

| Antileishmanial | Pyrazolylpyrazoline derivatives (5b, 7a) | Leishmania aethiopica | Good activity against amastigotes. | nih.gov |

| Antileishmanial | 1-Aryl-1H-pyrazole-4-carboximidamide derivatives | Leishmania species | In vitro activity profile. | nih.gov |

Elucidation of Specific Molecular Targets and Signaling Pathways

The diverse biological activities of pyrazole-based compounds stem from their ability to interact with a variety of molecular targets and modulate different signaling pathways. nih.govnih.gov The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov Furthermore, the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. nih.gov

In the context of their anti-inflammatory and analgesic effects, a primary target is the COX enzyme. nih.gov For their anticancer properties, pyrazole derivatives have been shown to interact with targets such as kinases. For example, the FDA-approved drug crizotinib, which contains a pyrazole moiety, targets the ALK kinase. nih.gov

The antitubercular activity of some pyrazoles has been linked to the inhibition of UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the mycobacterial cell wall. mdpi.com In the case of antiviral activity, pyrazole derivatives can interfere with various stages of the viral life cycle, including attachment to host cells and replication. rsc.org The ability of pyrazole scaffolds to be readily modified allows for the fine-tuning of their interactions with specific biological targets, making them a versatile platform for drug discovery. nih.gov

Structure Activity Relationship Sar Studies for 1 1,2 Dimethylpropyl 1h Pyrazol 5 Amine Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological profile of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine derivatives is intricately linked to their structural architecture. Modifications at various positions on the pyrazole (B372694) ring can lead to significant changes in biological activity, including anti-inflammatory, antimicrobial, or anticancer effects. nih.gov

The N1-Substituent: The 1-(1,2-dimethylpropyl) group at the N1 position is a key feature. Its size, shape, and lipophilicity are critical determinants of how the molecule interacts with its biological target. Studies on other N1-alkylated pyrazoles have shown that varying the bulk and nature of this substituent can dramatically alter potency. nih.gov For some targets, a bulky alkyl group like 1,2-dimethylpropyl may fit optimally into a hydrophobic pocket, enhancing binding affinity. In other cases, any N1-alkylation, which removes the potential for a hydrogen bond from the N1-H, can be detrimental to activity. nih.govacs.org

The 5-Amino Group: The 5-amino group is a crucial pharmacophore, often involved in key hydrogen bonding interactions with target proteins or enzymes. nih.govmdpi.com Acetylation or substitution of this amino group can lead to a complete loss of activity in some contexts, underscoring its importance for molecular recognition. nih.gov Conversely, incorporating it into larger heterocyclic systems can sometimes enhance biological effects. nih.gov

The following table illustrates hypothetical SAR trends based on common findings in pyrazole chemistry, showing how modifications could affect a generic biological activity (e.g., enzyme inhibition).

| Compound | Modification from Parent Structure | Relative Biological Activity (%) |

| Parent | This compound | 100 |

| Derivative 1 | C3-Methyl substitution | 120 |

| Derivative 2 | C4-Bromo substitution | 150 |

| Derivative 3 | N1-Benzyl substitution (replaces 1,2-dimethylpropyl) | 60 |

| Derivative 4 | 5-Acetamido substitution | 10 |

| Derivative 5 | N1-H (unsubstituted) | 5 |

Note: This data is illustrative and based on general principles of pyrazole SAR, not on specific experimental results for this compound derivatives.

Impact of Substituent Electronic and Steric Properties on Activity Profiles

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -Cl, -CF3, -NO2)—can modulate the pKa of the pyrazole ring and the charge distribution across the molecule. nih.gov Electron-withdrawing groups on an attached phenyl ring, for example, have been shown to be beneficial for certain antibacterial activities in 5-aminopyrazole series. mdpi.com These groups can enhance interactions with biological targets by altering the strength of hydrogen bonds or by participating in electrostatic interactions. nih.gov

Steric Effects: The size and bulk of substituents play a critical role in determining how a molecule fits into the active site of a protein. acs.org In the case of the 1-(1,2-dimethylpropyl) group, its specific branched structure creates a distinct steric profile. SAR studies on related pyrazoles have shown that increasing the length or bulkiness of N1-alkyl chains can be well-tolerated up to a certain point, suggesting the presence of a lipophilic pocket in the target protein. acs.org However, excessively large groups can cause steric hindrance, preventing optimal binding and reducing activity. The introduction of bulky groups at the C3 or C4 positions can similarly influence the molecule's conformation and its ability to interact with a receptor. nih.gov

| Position | Substituent Type | Observed Impact on Activity (General Trends) |

| C3/C4 | Electron-Withdrawing (e.g., -CF3) | Often increases potency for kinase or EGFR inhibition. nih.gov |

| C3/C4 | Electron-Donating (e.g., -CH3) | Can be favorable or unfavorable depending on the target. |

| N1 | Bulky/Lipophilic (e.g., -t-butyl) | May increase affinity for hydrophobic pockets but can also be detrimental. acs.org |

| 5-Amino | Acylation/Alkylation | Generally leads to a significant decrease or loss of activity. nih.gov |

Note: This table summarizes general trends observed in SAR studies of various pyrazole derivatives.

Rational Design Principles for Enhanced Biological Activity

Based on SAR and QSAR studies of pyrazole-based compounds, several rational design principles can be formulated to guide the synthesis of new derivatives with enhanced biological activity. nih.gov

Optimize the N1-Substituent: The 1-(1,2-dimethylpropyl) group provides a starting point. Analogues with varied alkyl or cycloalkyl groups at the N1 position should be explored to probe the size and nature of the corresponding binding pocket. However, if the N1-H is found to be crucial for activity via hydrogen bonding, removing the alkyl group entirely might be necessary. nih.govacs.org

Exploit C3 and C4 Positions: These positions are prime candidates for introducing diversity. Small, lipophilic, or halogen-containing substituents at C4 can often enhance activity. Aryl or heteroaryl groups at the C3 position are also common modifications that can lead to potent compounds. nih.govnih.gov

Preserve the 5-Amino Group: Given its frequent role as a key hydrogen bond donor, the primary 5-amino group should generally be maintained. Modifications should be approached with caution, as they are often detrimental. nih.govmdpi.com

Bioisosteric Replacement: Consider replacing parts of the molecule with bioisosteres—groups with similar steric and electronic properties. For example, the pyrazole ring itself could be replaced with an isoxazole, although this can lead to a loss of key hydrogen-bonding features. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-Based Compounds

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrazole-based compounds, 2D and 3D-QSAR models are frequently developed to predict the activity of novel derivatives and to gain insight into the structural requirements for potency. mdpi.com

2D-QSAR: These models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices. These models are useful for identifying general trends within a series of compounds. mdpi.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These methods require the 3D alignment of the molecules in a dataset and generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For pyrazole derivatives, these models can highlight the importance of the steric bulk around the N1-substituent or the electrostatic potential near the 5-amino group. nih.gov

A typical QSAR study involves:

Dataset Collection: Assembling a set of pyrazole derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing various physicochemical and structural descriptors for each molecule.

Model Generation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. mdpi.com

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques. nih.gov

These models serve as powerful tools in the rational design of new this compound derivatives, allowing for the prioritization of synthetic targets with a higher probability of exhibiting the desired biological activity.

Applications of Pyrazole Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

Pyrazole (B372694) derivatives are highly valued as versatile building blocks in the field of organic synthesis. scirp.org Their unique five-membered ring structure, featuring two adjacent nitrogen atoms, provides multiple reactive sites for various chemical transformations. royal-chem.com This structural feature makes them ideal starting materials or intermediates for the creation of more complex heterocyclic systems and pharmacologically active molecules. nih.govscirp.org

The synthesis of pyrazoles themselves can be achieved through several methods, with one of the most common being the condensation reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) or its derivatives. nih.govmdpi.com Other methods include 1,3-dipolar cycloaddition reactions, which offer a high degree of regioselectivity. nih.gov The adaptability of these synthetic routes allows for the introduction of a wide array of functional groups onto the pyrazole core, thereby tuning the electronic and steric properties of the resulting molecule. nbinno.com

Once formed, the pyrazole ring can undergo further modifications. For instance, 5-aminopyrazoles are particularly useful intermediates, serving as precursors for a variety of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-e] scirp.orgnih.govdiazepines. scirp.orgresearchgate.net The amino group in these compounds can react with various electrophiles, leading to the construction of new ring systems with significant biological activities. scirp.org The inherent stability of the aromatic pyrazole ring ensures that it remains intact throughout multi-step synthetic sequences, making it a reliable scaffold for building complex molecular architectures. royal-chem.comnbinno.com

Ligand Design for Metal Complexation and Separation Technologies

The nitrogen atoms within the pyrazole ring are excellent coordination sites for a wide range of metal ions, making pyrazole derivatives highly effective ligands in coordination chemistry. researchgate.netresearchgate.net The ability of these compounds to form stable complexes with various metals has led to their application in catalysis, metal extraction, and as models for bioinorganic systems. researchgate.netnih.gov The versatility of the pyrazole scaffold allows for the design of ligands with specific coordination geometries and electronic properties, tailored for particular metal ions. researchgate.net

A significant application of pyrazole-based ligands is in the separation of actinides and lanthanides, a critical step in the management of used nuclear fuel. acs.orgnih.gov The selective separation of minor actinides from lanthanides is a challenging task due to their similar ionic radii and coordination chemistry. nih.gov However, ligands containing "soft" donor atoms like nitrogen, such as those in pyrazole derivatives, have shown promise in selectively complexing with the slightly "softer" actinide ions over the "harder" lanthanides. iaea.org For example, the ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy) has been synthesized and evaluated for its ability to selectively extract trivalent actinide cations. acs.org Research in this area focuses on designing multidentate ligands that can encapsulate the metal ion, enhancing both the stability of the complex and the selectivity of the separation process. researchgate.net

The coordination behavior of pyrazole ligands can be fine-tuned by introducing various substituents on the pyrazole ring. This allows for the modification of the ligand's steric and electronic properties, which in turn influences the stability and selectivity of the resulting metal complexes. mocedes.org

Agrochemical Applications

Pyrazole derivatives have a long and successful history in the agrochemical industry, where they are utilized as active ingredients in a variety of pesticides, including herbicides, insecticides, and fungicides. orientjchem.orgnih.gov The pyrazole ring serves as a key pharmacophore in many commercially successful agrochemicals. nih.gov The versatility of pyrazole chemistry allows for the development of compounds with diverse modes of action, targeting different pests and diseases. researchgate.net